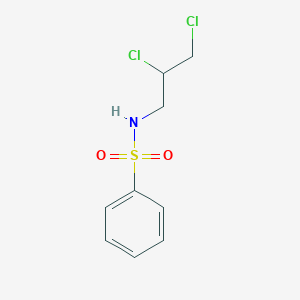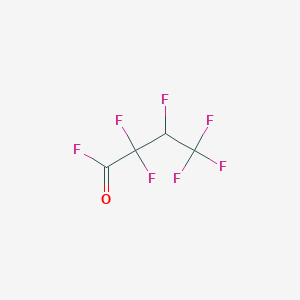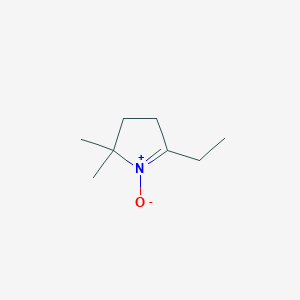
Octadeca-1,3,5,7,9,11,13,15,17-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-1,3,5,7,9,11,13,15,17-nonaene: is a polyunsaturated hydrocarbon with a unique structure characterized by nine conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-1,3,5,7,9,11,13,15,17-nonaene typically involves the use of specific precursors and catalysts. One common method involves the cyclization of linear polyenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Octadeca-1,3,5,7,9,11,13,15,17-nonaene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Chlorine, bromine, and iodine in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
Biology: In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a subject of interest in membrane biophysics .
Medicine: Although not widely used in medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. These properties could make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of Octadeca-1,3,5,7,9,11,13,15,17-nonaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with three double bonds at positions 9, 11, and 13.
Octadeca-11,13,15-trienoic acid: Another conjugated linolenic acid with double bonds at positions 11, 13, and 15.
Uniqueness: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is unique due to its nine conjugated double bonds, which provide it with distinct chemical and physical properties.
Propriétés
Numéro CAS |
3227-86-9 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H20/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H2 |
Clé InChI |
WKVJZDZQEMUPHN-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC=CC=CC=CC=CC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
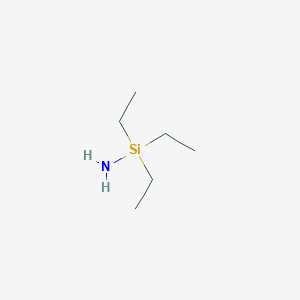
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
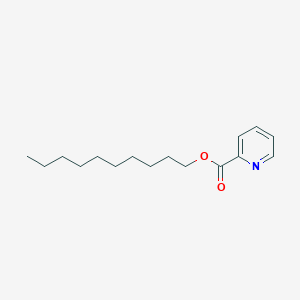
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
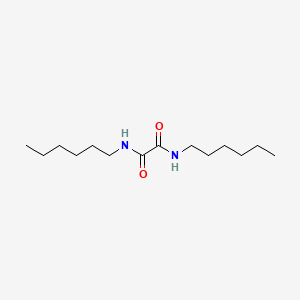
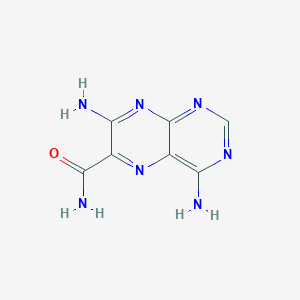
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)
![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
